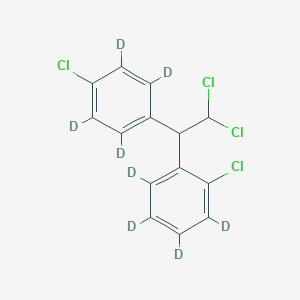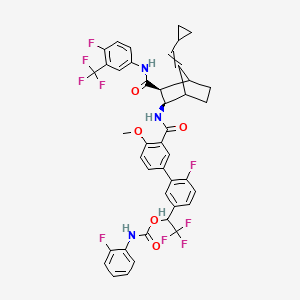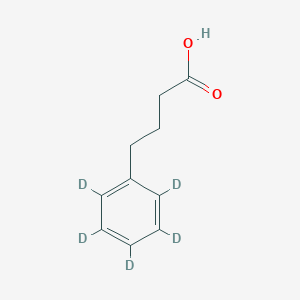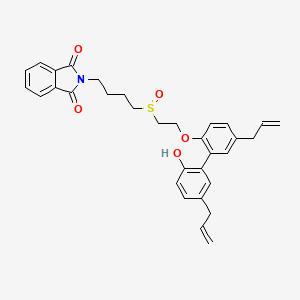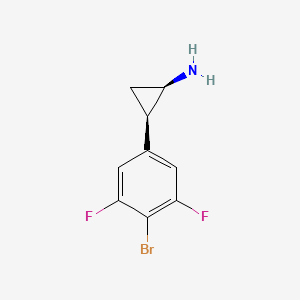
Dalbavancin-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dalbavancin-d6 is a synthetic lipoglycopeptide antibiotic, a deuterated form of dalbavancin, which is used to treat infections caused by Gram-positive bacteria. It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The deuterated form, this compound, is used in pharmacokinetic studies to understand the drug’s behavior in the body.
准备方法
Synthetic Routes and Reaction Conditions
Dalbavancin-d6 is synthesized through a multi-step process that involves the incorporation of deuterium atoms into the dalbavancin molecule. The synthesis typically starts with the natural product glycopeptide, which undergoes amidation of the peptide-carboxy group of amino acid 7 with 3-(dimethylamino)-1-propylamine . The deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-pressure liquid chromatography (HPLC) for purification and mass spectrometry for characterization .
化学反应分析
Types of Reactions
Dalbavancin-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are used for further studies and applications .
科学研究应用
Dalbavancin-d6 has a wide range of scientific research applications, including:
Chemistry: Used in studies to understand the chemical properties and reactivity of lipoglycopeptides.
Biology: Used to study the interaction of antibiotics with bacterial cells and the mechanisms of resistance.
Medicine: Used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of dalbavancin in the body.
Industry: Used in the development of new antibiotics and in quality control processes.
作用机制
Dalbavancin-d6 exerts its effects by inhibiting cell wall synthesis in Gram-positive bacteria. It binds to the C-terminal D-alanyl-D-alanine of the pentapeptide-glycosyl cell wall intermediate, preventing the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity . This leads to cell lysis and death. The molecular targets include penicillin-binding proteins and other enzymes involved in cell wall synthesis .
相似化合物的比较
Dalbavancin-d6 is compared with other similar compounds such as:
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action but shorter half-life.
Teicoplanin: Similar to vancomycin but with a longer half-life and different pharmacokinetic properties.
Oritavancin: A lipoglycopeptide with a broader spectrum of activity and longer half-life compared to dalbavancin.
This compound is unique due to its deuterated form, which provides advantages in pharmacokinetic studies by allowing for more precise tracking and analysis of the drug’s behavior in the body .
属性
分子式 |
C88H100Cl2N10O28 |
|---|---|
分子量 |
1822.7 g/mol |
IUPAC 名称 |
(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,34S,37R,40R,52S)-52-[3-[bis(trideuteriomethyl)amino]propylcarbamoyl]-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid |
InChI |
InChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64-,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1/i4D3,5D3 |
InChI 键 |
KGPGQDLTDHGEGT-ZOUCSSCUSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(CCCNC(=O)[C@@H]1C2=C(C(=CC(=C2)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=C(C=CC(=C4)[C@@H]5C(=O)N[C@@H]([C@@H](C6=CC(=C(C=C6)OC7=CC8=CC(=C7O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)C(=O)O)O)O)NC(=O)CCCCCCCCC(C)C)OC2=CC=C(C[C@@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)OC4=C(C=CC(=C4)[C@H](C(=O)N3)NC)O)O)Cl)C(=O)N[C@H]8C(=O)N5)C=C2)Cl)O)C(=O)N1)O)C([2H])([2H])[2H] |
规范 SMILES |
CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


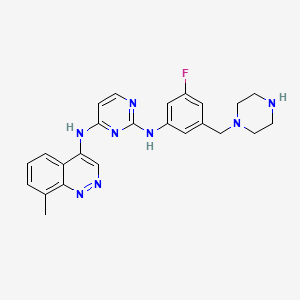
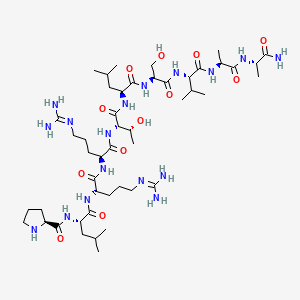
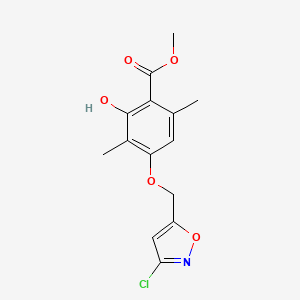
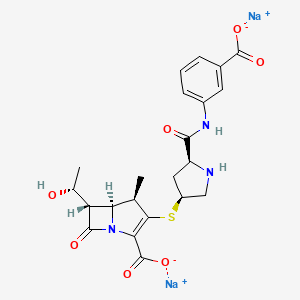
![6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12395704.png)

![1-[(2R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395711.png)
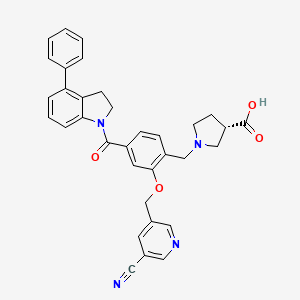
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-tetradec-9-enoate](/img/structure/B12395713.png)
